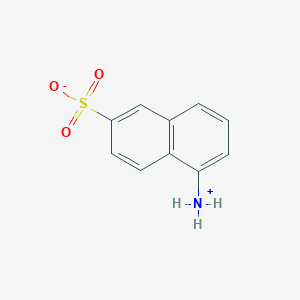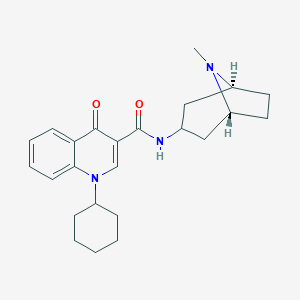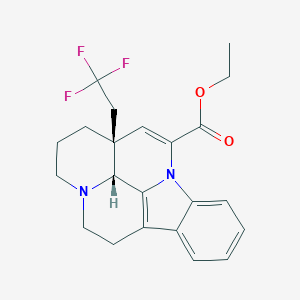
21,21,21-Trifluoroapovincaminic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,21,21-Trifluoroapovincaminic acid ethyl ester (TAVEE) is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. TAVEE is a derivative of the natural product vincamine, which is found in the leaves of Vinca minor. TAVEE has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
21,21,21-Trifluoroapovincaminic acid ethyl ester's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in cells, including the cAMP and MAPK pathways. This compound has been shown to activate the cAMP pathway in neurons, which can lead to improved cognitive function and memory. In cardiovascular research, this compound has been shown to activate the MAPK pathway, which can lead to vasodilation and lower blood pressure. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, lowering blood pressure, and inhibiting the growth of cancer cells. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 21,21,21-Trifluoroapovincaminic acid ethyl ester in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for certain receptors and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for 21,21,21-Trifluoroapovincaminic acid ethyl ester research, including further studies on its mechanism of action, its potential application in treating neurodegenerative diseases, and its potential as a therapeutic agent for cancer. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water for easier administration in experiments.
Métodos De Síntesis
21,21,21-Trifluoroapovincaminic acid ethyl ester can be synthesized using various methods, including the reaction of ethyl trifluoroacetate with 4,21-dichlorovincamine, followed by hydrolysis and decarboxylation. Another method involves the reaction of ethyl trifluoroacetate with 4,21-dichlorovincamine, followed by dechlorination and decarboxylation. The yield of this compound using these methods is typically around 50%.
Aplicaciones Científicas De Investigación
21,21,21-Trifluoroapovincaminic acid ethyl ester has been used in various fields of research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, this compound has been shown to have vasodilatory effects and can lower blood pressure. In cancer research, this compound has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Propiedades
| 129959-03-1 | |
Fórmula molecular |
C22H23F3N2O2 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
ethyl (15S,19R)-15-(2,2,2-trifluoroethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H23F3N2O2/c1-2-29-20(28)17-12-21(13-22(23,24)25)9-5-10-26-11-8-15-14-6-3-4-7-16(14)27(17)18(15)19(21)26/h3-4,6-7,12,19H,2,5,8-11,13H2,1H3/t19-,21+/m0/s1 |
Clave InChI |
NALBTKVBJYORJH-PZJWPPBQSA-N |
SMILES isomérico |
CCOC(=O)C1=C[C@]2(CCCN3[C@H]2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F |
SMILES |
CCOC(=O)C1=CC2(CCCN3C2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F |
SMILES canónico |
CCOC(=O)C1=CC2(CCCN3C2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F |
Sinónimos |
21,21,21-TFAEE 21,21,21-trifluoroapovincaminic acid ethyl ester ethyl 21,21,21-trifluoroapovincaminate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
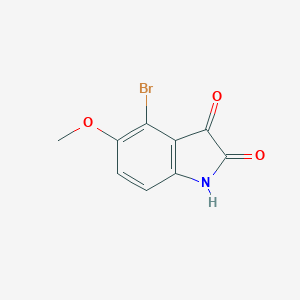

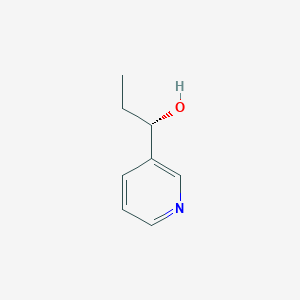


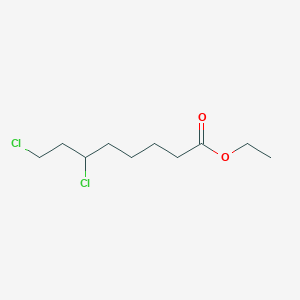

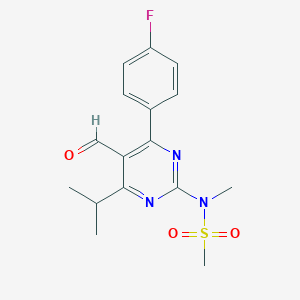
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)

![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)
